molecular formula C8H15NO3 B13304863 2-Amino-3-(oxan-2-yl)propanoic acid

2-Amino-3-(oxan-2-yl)propanoic acid

Cat. No.: B13304863
M. Wt: 173.21 g/mol
InChI Key: XHRQGKXGXSRDQV-UHFFFAOYSA-N
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Description

2-Amino-3-(oxan-2-yl)propanoic acid is a synthetic amino acid derivative characterized by the presence of an oxane ring attached to the propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(oxan-2-yl)propanoic acid typically involves the reaction of oxane derivatives with amino acid precursors under controlled conditions. One common method includes the use of oxane-2-carboxylic acid, which is reacted with ammonia or an amine source to introduce the amino group. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product at a commercial scale .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(oxan-2-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to achieve the desired products .

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Amino-3-(oxan-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. It may also interact with receptors and transporters, modulating cellular functions and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-(oxan-2-yl)propanoic acid is unique due to its specific oxane ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

2-amino-3-(oxan-2-yl)propanoic acid

InChI

InChI=1S/C8H15NO3/c9-7(8(10)11)5-6-3-1-2-4-12-6/h6-7H,1-5,9H2,(H,10,11)

InChI Key

XHRQGKXGXSRDQV-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)CC(C(=O)O)N

Origin of Product

United States

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